molecular formula C11H12F3NO B121586 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine CAS No. 937612-31-2

3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine

Cat. No.: B121586
CAS No.: 937612-31-2
M. Wt: 231.21 g/mol
InChI Key: NEDWFNVNEMWMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine is a chemical compound with the molecular formula C11H12F3NO It is characterized by the presence of an azetidine ring substituted with a trifluoromethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine typically involves the reaction of azetidine with 2-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the azetidine ring and the trifluoromethoxyphenylmethyl group in 3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine makes it unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds .

Properties

IUPAC Name

3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDWFNVNEMWMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588382
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937612-31-2
Record name 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.